![molecular formula C11H14O B7938302 3-Phenylpentan-2-one CAS No. 1528-39-8](/img/structure/B7938302.png)
3-Phenylpentan-2-one
Overview
Description
3-Phenylpentan-2-one is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organophosphorus compounds catalyze the selective synthesis of 1-Phenylpentane-1, 4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones, showcasing operational simplicity and high selectivity under mild conditions without transition metals (Zhang et al., 2010).
3-Pentanol, a derivative of 3-Phenylpentan-2-one, has been shown to prime plant immunity against bacterial speck pathogen, Pseudomonas syringae pv. tomato, in Arabidopsis, indicating its potential in agricultural applications (Song et al., 2015).
Temperature-dependent solvent effects impact the photochemistry of 1-Phenylpentan-1-ones, affecting the efficiency of photoreactions in the presence of weak bases (Klán & Literák, 1999).
The photolysis of azobis-3-phenyl-3-pentane, a compound related to 3-Phenylpentan-2-one, demonstrates the influence of crystal lattice on the stereochemistry of radical disproportionation, relevant for the study of radical reactions and stereochemistry (Skinner et al., 1972).
Spectroscopic characterization of pentedrone, a compound structurally similar to 3-Phenylpentan-2-one, aids in forensic science for the identification of designer drugs (Westphal et al., 2012).
Studies on 3-phenyl-3-pentyl radicals from photolysis offer insights into reactions used in chemical synthesis and photochemistry research (Rodríguez et al., 1989).
The conductor compounds of phenylpentane in mushroom Mycoleptodonoides aitchisonii mycelium have been found to enhance dopamine release from rat brain striatum slices, suggesting potential applications in neuroscience and pharmacology (Okuyama et al., 2004).
1, 3, 5 Tricyano-3-phenylpentane shows potential as a systemic nematicidal activity in plants, relevant for agricultural pest control (Peacock, 1966).
Theoretical calculations on the mechanisms of gas-phase elimination kinetics of chlorinated 1-phenylpentanes provide insights into the chemical behavior of these compounds, relevant for organic chemistry and material science (Maldonado et al., 2011).
properties
IUPAC Name |
3-phenylpentan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-11(9(2)12)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRUAOVJGCVPRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpentan-2-one | |
CAS RN |
1528-39-8 | |
Record name | NSC42885 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42885 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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